molecular formula C17H16N2O3S B5797953 methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5797953
M. Wt: 328.4 g/mol
InChI Key: LKEXOVTZWKDQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MMB belongs to the class of thioamides, which are molecules that contain a sulfur atom bonded to a carbon atom and an amide group.

Mechanism of Action

The mechanism of action of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in cancer cell death. In diabetes research, this compound has been reported to activate the AMP-activated protein kinase pathway, which plays a key role in regulating glucose and lipid metabolism. This leads to improved glucose tolerance and insulin sensitivity. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been reported to induce apoptosis, cell cycle arrest, and DNA damage. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase pathway. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its specificity and potency. This compound has been shown to selectively target cancer cells and inhibit their growth and proliferation. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetes research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to induce DNA damage and cell death in cancer cells, which may also affect normal cells. Therefore, further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are several future directions for the research on methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate. One direction is to investigate its potential use as a therapeutic agent in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly in cancer cells. This may lead to the development of more potent and selective this compound analogs. Additionally, future studies should focus on the optimization of the synthesis method and the determination of the optimal dosage and safety profile of this compound.

Synthesis Methods

The synthesis of methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of 2-aminobenzoic acid with 2-methylbenzoyl chloride and thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield this compound. The purity of the compound is verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

Methyl 2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been reported to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase pathway. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta aggregation and neuroinflammation, which are hallmarks of the disease.

properties

IUPAC Name

methyl 2-[(2-methylbenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-7-3-4-8-12(11)15(20)19-17(23)18-14-10-6-5-9-13(14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEXOVTZWKDQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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